molecular formula C13H11NO2 B1359286 4-(5-Methylpyridin-2-yl)benzoic acid CAS No. 845826-92-8

4-(5-Methylpyridin-2-yl)benzoic acid

Cat. No. B1359286
M. Wt: 213.23 g/mol
InChI Key: DYFJYHZDJPICHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-((5-Methylpyridin-2-yl)oxy)benzoic acid, a similar compound, has been reported . Its molecular weight is 229.24 and its InChI Code is 1S/C13H11NO3/c1-9-2-7-12(14-8-9)17-11-5-3-10(4-6-11)13(15)16/h2-8H,1H3,(H,15,16) .

Scientific Research Applications

Coordination Polymers and Porosity

4-(5-Methylpyridin-2-yl)benzoic acid is used in the formation of coordination polymers with different metals, influencing their structural properties. A study by (Tian et al., 2020) demonstrated how varying metal ions and ligand side groups affect the packing, interpenetration, and porosity of two-dimensional networks. This highlights its potential in materials science, particularly in creating structures with specific properties like porosity and interpenetration.

Suzuki–Miyaura Coupling

In organic synthesis, 4-(5-Methylpyridin-2-yl)benzoic acid plays a role in Suzuki–Miyaura coupling reactions. (McMillan et al., 2007) explored its use in coupling reactions, revealing its utility in forming complex organic compounds. This is significant for the synthesis of various organic molecules.

Anti-Corrosion Applications

The compound has been studied for its potential as a corrosion inhibitor. (Rbaa et al., 2020) synthesized derivatives based on 8-hydroxyquinoline, incorporating 4-(5-Methylpyridin-2-yl)benzoic acid, and evaluated their effectiveness against steel corrosion. This suggests its applicability in materials protection, especially in industrial settings.

Flexible Porous Coordination Polymers

Its role in developing flexible porous coordination polymers was further investigated by (Tian et al., 2020). These polymers displayed contrasting adsorption properties for gases, indicating potential applications in gas separation and storage.

Synthesis of Heterocyclic Compounds

The compound is also crucial in synthesizing novel heterocyclic compounds, as evidenced by (Soni et al., 2015). They designed and synthesized new derivatives as potential anti-cancer agents, showing its relevance in pharmaceutical research.

Metal Complexes and Biological Activity

Research by (Konakanchi et al., 2021) delved into the synthesis and characterization of metal(II) complexes involving 4-(5-Methylpyridin-2-yl)benzoic acid. They assessed these complexes for anti-proliferative activity, revealing potential biomedical applications.

Synthesis of Mesomeric Betaines

In a study on the synthesis of new dendritic antenna-like polypyridine ligands, (Zalas et al., 2012) explored the efficiency of synthesizing multidentate polypyridine ligands incorporating 4-(5-Methylpyridin-2-yl)benzoic acid. This could have implications in the development of efficient dyes for solar cells.

Safety And Hazards

The safety data sheet for a similar compound, 4-((5-Methylpyridin-2-yl)oxy)benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

4-(5-methylpyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-7-12(14-8-9)10-3-5-11(6-4-10)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFJYHZDJPICHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630804
Record name 4-(5-Methylpyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methylpyridin-2-yl)benzoic acid

CAS RN

845826-92-8
Record name 4-(5-Methyl-2-pyridinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845826-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methylpyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.